Welcome to the BenchChem Online Store!
molecular formula C14H14ClN3 B1362465 4'-Chloro-4-dimethylaminoazobenzene CAS No. 2491-76-1

4'-Chloro-4-dimethylaminoazobenzene

Cat. No. B1362465
M. Wt: 259.73 g/mol
InChI Key: WQWHNMIYCHFRJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04001279

Procedure details

The ability of the cyclic ethers to solubilize salts were determined as follows. The cyclic ether (~90 mg) was dissolved in 0.4 ml. of chloroform and its 100 MHz pmr spectrum recorded. Excess salt (3 to 4 moles per mole of cyclic ether) was shaken with this solution which was then filtered, and the pmr spectrum again taken. The relative number of moles of the cyclic ether to the dissolved salt were determined (±5%) by integrating the appropriate signals of the protons of the cycle vs those of the salt. After the spectra were run, all solutions were returned to contact with the excess salt, and the mixtures were shaken intermittently for 24 hours without spectral change. With each salt, a parallel experiment was performed in which the cyclic ether was absent. Unless noted otherwise, no signal was observed for the salt in the absence of the cyclic ether, indicating the salt alone to be too insoluble to be detected. Run 23 involved benzoyl hexafluorophosphate as the guest salt. This material both complexed with and more slowly reacted with (benzoylated) the host cycle. Within 5 minutes, the nmr spectrum of the mixture indicated that 80% of the benzoyl salt originally complexed had reacted. The aryl-diazonium salts were stabilized by complexation, as shown by the decreased rate of nitrogen evolution upon complexation of the more unstable of them. Reactions other than complexation of the diazonium salts with the cyclic ethers were very slow. However, reactions of the complexed diazonium salts with compounds with which they ordinarily react rapidly (e.g., N,N-dimethylaniline, potassium phenoxide, Sandmeyer reaction reagents, hypophosphorous acid) were not inhibited by complexation. For example, when 2.25 g. (10 mmol) of 4-chlorobenzenediazonium tetrafluoroborate was dissolved at 25° in a solution of 4.88 g. (10 mmol) of a cyclic ether 6 in 50 ml. of dichloromethane, cooled to -75°, and N,N-dimethylaniline added, a 95% yield of 4-chloro-4'-(N,N-dimethylamino)-azobenzene was produced.
[Compound]
Name
cyclic ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
cyclic ether
Quantity
10 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
benzoyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
aryl-diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
diazonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
cyclic ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
diazonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Name
potassium phenoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[O-]C1C=CC=CC=1.[K+].[PH2](O)=O.F[B-](F)(F)F.[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([N+:33]#[N:34])=[CH:29][CH:28]=1>ClCCl.C(Cl)(Cl)Cl>[Cl:26][C:27]1[CH:32]=[CH:31][C:30]([N:33]=[N:34][C:6]2[CH:7]=[CH:8][C:3]([N:2]([CH3:9])[CH3:1])=[CH:4][CH:5]=2)=[CH:29][CH:28]=1 |f:1.2,4.5|

Inputs

Step One
Name
cyclic ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
F[B-](F)(F)F.ClC1=CC=C(C=C1)[N+]#N
Step Three
Name
cyclic ether
Quantity
10 mmol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Seven
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
cyclic ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
benzoyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
aryl-diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
diazonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
cyclic ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
diazonium salts
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
potassium phenoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]C1=CC=CC=C1.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[PH2](=O)O

Conditions

Stirring
Type
CUSTOM
Details
the mixtures were shaken intermittently for 24 hours without spectral change
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was then filtered
CUSTOM
Type
CUSTOM
Details
This material both complexed with and more slowly reacted with (benzoylated) the host cycle
WAIT
Type
WAIT
Details
Within 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
originally complexed had reacted

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)N=NC1=CC=C(C=C1)N(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.